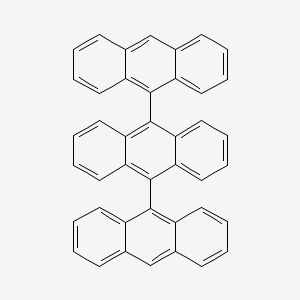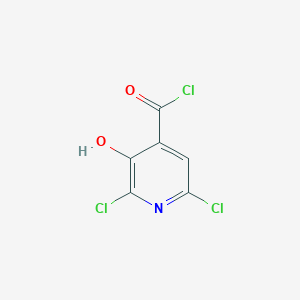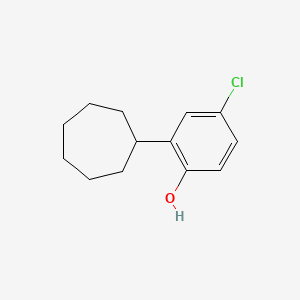
Phenol, 4-chloro-2-cycloheptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-chloro-2-cycloheptyl- is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) substituted with a chlorine atom at the para position and a cycloheptyl group at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-cycloheptyl- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with cycloheptyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of Phenol, 4-chloro-2-cycloheptyl- may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the product is typically achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-chloro-2-cycloheptyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide are used in polar aprotic solvents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cycloheptyl-substituted cyclohexanols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-chloro-2-cycloheptyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 4-chloro-2-cycloheptyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom and cycloheptyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-chloro-: Lacks the cycloheptyl group, making it less lipophilic.
Phenol, 4-bromo-2-cycloheptyl-: Similar structure but with a bromine atom instead of chlorine.
Phenol, 4-chloro-2-cyclopentyl-: Contains a cyclopentyl group instead of cycloheptyl.
Uniqueness
Phenol, 4-chloro-2-cycloheptyl- is unique due to the presence of both the chlorine atom and the cycloheptyl group, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
152265-64-0 |
|---|---|
Molekularformel |
C13H17ClO |
Molekulargewicht |
224.72 g/mol |
IUPAC-Name |
4-chloro-2-cycloheptylphenol |
InChI |
InChI=1S/C13H17ClO/c14-11-7-8-13(15)12(9-11)10-5-3-1-2-4-6-10/h7-10,15H,1-6H2 |
InChI-Schlüssel |
JCDSMFJMMFBJEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


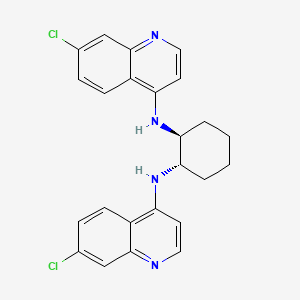
![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)
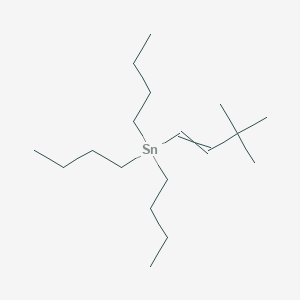


![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)

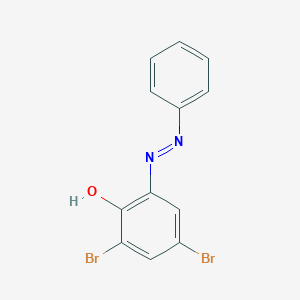
![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)

